molecular formula C9H18ClNOS B14400914 S-(4-Chlorobutyl) diethylcarbamothioate CAS No. 86433-27-4

S-(4-Chlorobutyl) diethylcarbamothioate

Cat. No.: B14400914
CAS No.: 86433-27-4
M. Wt: 223.76 g/mol
InChI Key: KEBQOETYOSPXCE-UHFFFAOYSA-N
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Description

S-(4-Chlorobutyl) diethylcarbamothioate is a chemical compound with the molecular formula C12H16ClNOS. It is known for its applications in various fields, including agriculture and industry. The compound is characterized by the presence of a chlorobutyl group attached to a diethylcarbamothioate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Chlorobutyl) diethylcarbamothioate typically involves the reaction of 4-chlorobutyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

S-(4-Chlorobutyl) diethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Chlorobutyl) diethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling weeds and pests.

Mechanism of Action

The mechanism of action of S-(4-Chlorobutyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiobencarb: Another diethylcarbamothioate derivative with similar herbicidal properties.

    Benthiocarb: Shares structural similarities and is used in similar agricultural applications.

Uniqueness

S-(4-Chlorobutyl) diethylcarbamothioate is unique due to its specific chlorobutyl group, which imparts distinct chemical properties and reactivity. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Properties

CAS No.

86433-27-4

Molecular Formula

C9H18ClNOS

Molecular Weight

223.76 g/mol

IUPAC Name

S-(4-chlorobutyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C9H18ClNOS/c1-3-11(4-2)9(12)13-8-6-5-7-10/h3-8H2,1-2H3

InChI Key

KEBQOETYOSPXCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCCCCCl

Origin of Product

United States

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